Ethylammonium formate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

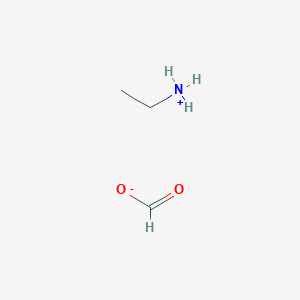

Ethylammonium formate is an organoammonium salt resulting from the mixing of equimolar amounts of formic acid and ethylamine. It contains a formate and an ethylaminium.

Wissenschaftliche Forschungsanwendungen

Chromatography Applications

Ethylammonium formate serves as an effective mobile phase in reversed-phase liquid chromatography (RPLC). Its unique properties allow it to replace traditional organic solvents, providing several advantages:

- Solvent Replacement : this compound can be used as a mobile phase in RPLC, demonstrating comparable performance to conventional solvents like methanol. It enhances the resolution of complex mixtures, such as aromatic carboxylic acids and amines when combined with ion-pairing reagents like tetrabutylammonium ions or sodium dodecyl sulfate .

- Temperature Effects : Increasing the column temperature improves the efficiency of separations using this compound. For example, raising the temperature to 55 °C improved plate counts significantly during chromatographic analysis .

Case Study: Aromatic Compound Separation

A study investigated the separation of six aromatic carboxylic acids using this compound as a mobile phase. The results indicated that baseline resolution was achieved within 10 minutes when ion-pairing agents were utilized, showcasing its effectiveness in complex separations .

As a Solvent in Organic Synthesis

This compound is also utilized as a solvent in various organic synthesis reactions. Its ionic nature allows for unique interactions with reactants, enhancing reaction rates and selectivity.

- Synthesis of Organic Ammonium Salts : Research has shown that this compound can facilitate the formation of various organic ammonium salts, which exhibit interesting biological properties such as antifungal activity. The synthesis typically involves reacting formic acid with different amines to yield salts that can be characterized by spectroscopic methods .

- Electrochemical Applications : this compound has been explored for its potential in electrochemical applications due to its low volatility and high thermal stability, making it suitable for processes like electrodeposition .

Environmental Applications

The use of this compound extends to environmental applications, particularly in the degradation of lignin—a major component of plant biomass.

- Lignin Depolymerization : A novel study demonstrated that this compound could effectively depolymerize lignin into soluble products under oxidative conditions. This process could have significant implications for biomass conversion and biofuel production .

Data Tables

| Compound | Yield (%) | Methodology Description |

|---|---|---|

| Trithis compound | 68 | Reaction with triethylamine and formic acid |

| Ethylenediammonium Monoformate | 80 | Reaction with ethylene diamine and formic acid |

| Mthis compound | 21 | Reaction with methylamine and formic acid |

Eigenschaften

Molekularformel |

C3H9NO2 |

|---|---|

Molekulargewicht |

91.11 g/mol |

IUPAC-Name |

ethylazanium;formate |

InChI |

InChI=1S/C2H7N.CH2O2/c1-2-3;2-1-3/h2-3H2,1H3;1H,(H,2,3) |

InChI-Schlüssel |

DYWODRJVMZCPDO-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH3+].C(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.